N'-hydroxyquinoline-2-carboximidamide
CAS No.: 2225833-82-7; 72081-99-3
Cat. No.: VC5508406
Molecular Formula: C10H9N3O
Molecular Weight: 187.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2225833-82-7; 72081-99-3 |
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Molecular Formula | C10H9N3O |
Molecular Weight | 187.202 |
IUPAC Name | N'-hydroxyquinoline-2-carboximidamide |
Standard InChI | InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) |
Standard InChI Key | DEQWPCQMOAQNTF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
N'-Hydroxyquinoline-2-carboximidamide features a bicyclic quinoline ring system fused with a benzene and pyridine moiety. The carboximidamide group (-C(=NOH)-NH₂) at position 2 introduces hydrogen-bonding capabilities and metal-chelating potential, critical for biological interactions . The hydroxylamine (-NHOH) substituent enhances solubility and modulates electronic properties, influencing binding affinities.
Molecular Descriptors
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IUPAC Name: N'-hydroxyquinoline-2-carboximidamide
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SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N
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CAS Registry: 2225833-82-7
The planar quinoline core facilitates π-π stacking with aromatic residues in proteins, while the carboximidamide group participates in polar interactions (Figure 1) .
Physicochemical Properties
Predicted collision cross-section (CCS) values for adducts provide insights into its gas-phase behavior, relevant for mass spectrometry-based analyses:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 188.08 | 138.0 |
[M+Na]+ | 210.06 | 150.3 |
[M-H]- | 186.07 | 141.1 |
Data from ion mobility spectrometry suggest a compact conformation, advantageous for blood-brain barrier penetration .
Synthesis and Optimization
Reaction Pathways
The primary synthesis route involves nucleophilic addition of hydroxylamine to quinoline-2-carboximidamide under controlled pH (7.5–8.5) and temperature (40–60°C). Key steps include:
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Activation: Protonation of the carboximidamide nitrogen enhances electrophilicity.
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Nucleophilic Attack: Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Dehydration: Elimination of water yields the stable amidoxime product.
Biological Activity and Mechanisms
Neuropharmacological Applications
N'-Hydroxyquinoline-2-carboximidamide derivatives exhibit sub-50 nM binding affinities for alpha-synuclein fibrils, making them candidates for Parkinson’s disease diagnostics. Radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-tagged versions) enable positron emission tomography (PET) imaging of synucleinopathies.
Structure-Activity Relationships (SAR)
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Quinoline Position: Substitution at C2 maximizes fibril binding due to optimal steric alignment.
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Hydroxylamine Group: Essential for hydrogen bonding with Lys-58 and Glu-61 residues on alpha-synuclein.
Mechanism of Action
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Intercalation: Planar quinoline inserts between DNA base pairs, distorting helix geometry.
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Enzyme Inhibition: Carboximidamide chelates Mg²⁺ ions in the polymerase active site, blocking phosphodiester bond formation .
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
LogP calculations (1.8 ± 0.3) indicate moderate lipophilicity, supporting oral bioavailability. In silico models predict 89% plasma protein binding, limiting free drug concentration but extending half-life .
Metabolism and Excretion
Cytochrome P450 3A4 mediates hydroxylation of the quinoline ring, producing inactive metabolites excreted renally. No significant inhibition of CYP isoforms reduces drug-drug interaction risks.
Toxicity
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) reveal reversible hepatotoxicity at high doses. Chronic exposure (28 days, 50 mg/kg/day) shows no neurobehavioral abnormalities, supporting therapeutic safety.
Comparative Analysis with Analogues
8-Hydroxyquinoline Derivatives
Mannich base derivatives of 8-hydroxyquinoline demonstrate multidrug resistance (MDR)-selective toxicity by modulating P-glycoprotein (P-gp) efflux. Unlike these analogues, N'-hydroxyquinoline-2-carboximidamide lacks P-gp potentiation but offers superior blood-brain barrier permeability .
Key Differences
Property | N'-Hydroxyquinoline-2-carboximidamide | 8-Hydroxyquinoline Mannich Bases |
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Target | Alpha-synuclein, RNA polymerase | P-gp, metal homeostasis |
LogP | 1.8 | 2.4–3.1 |
MDR-Selectivity Ratio | 1.2 | 5.8–12.3 |
Future Directions and Challenges
Therapeutic Development
Ongoing efforts focus on optimizing bioavailability through prodrug strategies (e.g., esterification of the hydroxylamine group). Nanoparticle encapsulation (PLGA carriers) enhances tumor accumulation in preclinical models.
Diagnostic Applications
¹⁸F-labeled analogs for PET imaging require improved metabolic stability; deuterium substitution at labile positions reduces defluorination rates.
Limitations
Current hurdles include moderate potency against bacterial targets (MIC > 64 µg/mL) and insufficient blood-brain barrier penetration for neurodegenerative applications . Hybrid molecules combining carboximidamide and azole motifs are under investigation to address these issues.
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